2-{1-[(Cyclopropylmethyl)amino]propyl}phenol
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethylamino)propyl]phenol |
InChI |
InChI=1S/C13H19NO/c1-2-12(14-9-10-7-8-10)11-5-3-4-6-13(11)15/h3-6,10,12,14-15H,2,7-9H2,1H3 |
InChI Key |
AEEPMYXDCKQREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkyl Precursors
The core of the synthesis involves converting an alkyl precursor, such as cyclopropyl cyanide or related nitriles, into cyclopropylmethylamine. The most accepted method employs the Simmons–Smith cyclopropanation :
| Parameter | Details |
|---|---|
| Reagents | Iodomethylzinc iodide (or diiodomethane with diethylzinc) |
| Substrate | Alkyl nitrile or halide (e.g., cyclopropyl cyanide) |
| Conditions | Anhydrous solvents (e.g., dichloromethane), inert atmosphere, room temperature to 0°C |
| Yield | Typically >85% |
Research Data:
The Simmons–Smith methodology provides high selectivity and yields for cyclopropane ring formation, with minimal side products, as demonstrated in various studies on cyclopropanation of nitriles (see,).
Conversion to Cyclopropylmethylamine
Following cyclopropanation, the nitrile or halide undergoes reduction or nucleophilic substitution:
- Hydrogenation of cyclopropyl nitrile using Raney nickel or Pd/C catalysts yields cyclopropylmethylamine.
- Alternatively, reaction with alkali metal hydroxides (e.g., sodium hydroxide) can hydrolyze nitriles to amines under controlled conditions.
| Parameter | Details |
|---|---|
| Reaction | Cyclopropyl nitrile + H₂ (catalyst) |
| Temperature | 25–60°C |
| Yield | >90% |
Research Data:
Hydrogenation of nitriles to amines is well-established, with high selectivity and yield, as reported in.
Coupling with Phenolic Precursors
Formation of the Phenol Derivative
The phenolic component, typically 2-hydroxyphenyl derivatives, is prepared via:
- Mitsunobu reaction to attach the amino group to the phenolic hydroxyl.
- Alkylation of phenol with suitable alkyl halides or epoxides to introduce the required side chains.
Coupling of the Cyclopropylmethylamine with Phenol
The key step involves nucleophilic substitution or amination:
- Reductive amination using aldehyde or ketone derivatives of phenol.
- Direct nucleophilic substitution of activated phenolic groups with cyclopropylmethylamine derivatives.
| Parameter | Details |
|---|---|
| Reagents | Cyclopropylmethylamine, phenolic precursor, reducing agents (e.g., NaBH₄) |
| Conditions | Solvent: ethanol or THF, temperature: 0–25°C |
| Yield | Typically >80% |
Research Data:
Studies indicate that reductive amination provides high yields and selectivity for such compounds, with minimal by-products.
Data Table Summarizing Key Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclopropanation | Iodomethylzinc iodide, nitrile | Room temp, inert atmosphere | >85 | High selectivity |
| Nitrile reduction | H₂, Pd/C | 25–60°C | >90 | Efficient conversion |
| Phenol coupling | Cyclopropylmethylamine, phenolic derivative | 0–25°C | >80 | Mild conditions |
| Final purification | Chromatography | Standard protocols | N/A | Ensures purity |
Literature and Patent Support
- The patent CN109438203A describes a synthesis route involving cyclopropyl methyl ketone and sulfur ylide reactions, optimized in recent studies to avoid carcinogenic reagents and improve yields.
- The process outlined in US3847985A emphasizes cyclopropanation of allylic chlorides with free radical catalysts, which can be adapted for synthesizing cyclopropylmethylamine intermediates.
- Recent research articles highlight the efficiency of Simmons–Smith cyclopropanation and hydrogenation methods for producing cyclopropylamine derivatives with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-{1-[(Cyclopropylmethyl)amino]propyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropylmethylamino group can interact with receptors and ion channels, modulating their function. These interactions lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Steric and Electronic Effects
- Cyclopropylmethyl vs. Dicyclopropylmethyl (Entry 1 vs. In contrast, the monocyclopropylmethyl group in the target compound balances rigidity and reactivity .
- Halogenated Derivatives (Entries 2, 3, 5): The iodine substituent in and chlorine in introduce electron-withdrawing effects, altering electronic density on the phenol ring. This may affect hydrogen-bond strength and catalytic activity. The 4-chloro derivative in demonstrates strong intramolecular O–H⋯N bonding (2.647 Å), a critical feature for stabilizing transition states in asymmetric reactions .
Hydrogen Bonding and Conformational Rigidity
Pharmacological Potential
Biological Activity
The compound 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol, often categorized under phenolic compounds, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a phenolic ring substituted with a cyclopropylmethyl amino group. This unique structure may influence its interaction with biological targets, particularly receptors involved in neurotransmission and inflammation.
Antimicrobial Properties
Research indicates that phenolic compounds exhibit notable antimicrobial activity. For instance, derivatives of phenolic compounds have been functionalized to enhance their bioactivity against various pathogens. The structural modifications often lead to improved solubility and bioavailability, which are critical for effective antimicrobial action .
Table 1: Antimicrobial Activity of Phenolic Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CAR-1 | C. albicans | 5 μg/mL |
| CAR-2 | E. coli | 10 μg/mL |
| CAR-3 | S. aureus | 15 μg/mL |
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is supported by studies on similar phenolic structures that demonstrate inhibition of key enzymes involved in neurodegenerative diseases. For instance, derivatives have shown significant inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Table 2: Enzyme Inhibition by Phenolic Compounds
| Compound | Enzyme | Inhibition (%) at 10 μM |
|---|---|---|
| Compound A | Acetylcholinesterase | 75% |
| Compound B | Carbonic anhydrase | 65% |
| Compound C | α-glycosidase | 70% |
The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes:
- Opioid Receptors : Similar compounds have been investigated for their interactions with μ-opioid receptors (MOR), showing potential as analgesics or antagonists in pain management .
- Inflammatory Pathways : Phenolic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which is crucial in conditions like arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related phenolic compound significantly reduced biofilm formation in E. coli, indicating the potential of structural analogs like this compound to combat bacterial resistance .
- Neuroprotective Effects : In vitro studies on similar compounds showed promising results in protecting neuronal cells from oxidative stress, suggesting a possible application in neuroprotection and cognitive enhancement therapies .
Q & A
Q. How can machine learning optimize the synthesis and activity of derivatives?
- Methodology : Train models on datasets of reaction conditions (temperature, catalysts) and bioactivity (IC₅₀, Ki). Use open-source tools like RDKit for feature extraction. For example, random forest models could predict optimal NaBH₄ concentrations for reduction steps, reducing trial-and-error synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
